(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone
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Overview
Description
(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and appropriate catalysts.
Oxidation: The oxidation of the imidazole ring to form the oxido-imidazolium structure can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido-imidazolium structure back to the imidazole form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxido derivatives, while substitution reactions can produce a range of functionalized imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, imidazole derivatives are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable candidates for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: An imidazole ring fused with a benzene ring.
Phenylimidazole: An imidazole ring with a phenyl substituent.
Uniqueness
(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone is unique due to the presence of both phenyl and methanone groups, as well as the oxido-imidazolium structure
Properties
IUPAC Name |
(4,4-dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-18(2)16(14-11-7-4-8-12-14)20(22)17(19-18)15(21)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOVKHVXIOFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(=N1)C(=O)C2=CC=CC=C2)[O-])C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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